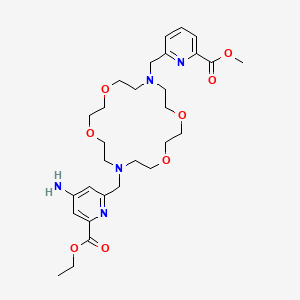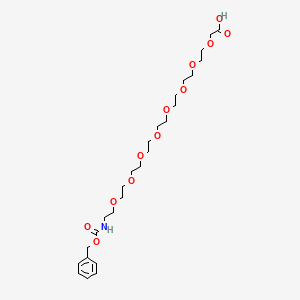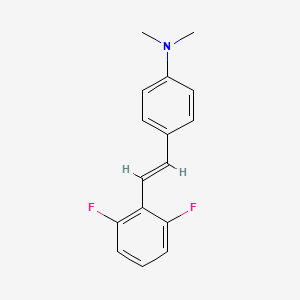
Diketone-PEG4-PFP ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diketone-PEG4-PFP ester is a multifunctional compound widely used in the field of pharmaceutical research and development. It is composed of a diketone group and a pentafluorophenyl ester group, which makes it highly reactive and suitable for various conjugation and bioconjugation processes. This compound is particularly valuable in the synthesis of proteolysis-targeting chimeras (PROTACs), which are molecules designed to degrade specific proteins within cells.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Diketone-PEG4-PFP ester typically involves the following steps:
Formation of the Diketone Group: The diketone group is synthesized through a series of organic reactions, often starting with the oxidation of a suitable precursor.
Attachment of the PEG4 Spacer: The polyethylene glycol (PEG) spacer is introduced to enhance the solubility and biocompatibility of the compound. This step usually involves the reaction of the diketone intermediate with a PEG4 derivative.
Introduction of the Pentafluorophenyl Ester Group: The final step involves the esterification of the PEG4-diketone intermediate with pentafluorophenol, resulting in the formation of the pentafluorophenyl ester group.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using optimized reaction conditions to ensure high yield and purity. This often involves:
Controlled Temperature and Pressure: Maintaining specific temperatures and pressures to optimize reaction rates and product stability.
Purification Techniques: Utilizing chromatography and recrystallization methods to purify the final product.
Quality Control: Implementing rigorous quality control measures to ensure consistency and compliance with regulatory standards.
Analyse Chemischer Reaktionen
Types of Reactions
Diketone-PEG4-PFP ester undergoes various chemical reactions, including:
Nucleophilic Substitution: The pentafluorophenyl ester group is highly reactive towards nucleophiles, such as primary amines, leading to the formation of amide bonds.
Oxidation and Reduction: The diketone group can participate in oxidation and reduction reactions, altering its chemical state and reactivity.
Hydrolysis: The ester group can undergo hydrolysis under acidic or basic conditions, leading to the cleavage of the ester bond.
Common Reagents and Conditions
Nucleophiles: Primary amines are commonly used to react with the pentafluorophenyl ester group.
Oxidizing and Reducing Agents: Various agents, such as hydrogen peroxide for oxidation and sodium borohydride for reduction, are used depending on the desired reaction.
Hydrolysis Conditions: Acidic or basic aqueous solutions are employed to induce hydrolysis.
Major Products Formed
Amides: Formed through nucleophilic substitution reactions with primary amines.
Hydrolyzed Products: Resulting from the cleavage of the ester bond under hydrolytic conditions.
Wissenschaftliche Forschungsanwendungen
Diketone-PEG4-PFP ester has a wide range of applications in scientific research, including:
Chemistry: Used as a linker in the synthesis of complex molecules, such as PROTACs, which are designed to degrade specific proteins.
Biology: Facilitates the study of protein-protein interactions and the development of targeted therapies.
Medicine: Plays a crucial role in drug discovery and development, particularly in the design of molecules that can selectively degrade disease-causing proteins.
Industry: Employed in the production of bioconjugates and other specialized compounds for various industrial applications.
Wirkmechanismus
The mechanism of action of Diketone-PEG4-PFP ester involves its ability to form stable amide bonds with primary amines. This reactivity is primarily due to the presence of the pentafluorophenyl ester group, which is highly electrophilic and readily reacts with nucleophiles. The diketone group can also participate in redox reactions, further enhancing the compound’s versatility in chemical synthesis.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Diketone-PEG4-NHS ester: Similar in structure but contains an N-hydroxysuccinimide ester group instead of a pentafluorophenyl ester group.
Diketone-PEG4-Maleimide: Contains a maleimide group, which reacts with thiols instead of amines.
Diketone-PEG4-Azide: Features an azide group, which can undergo click chemistry reactions with alkynes.
Uniqueness
Diketone-PEG4-PFP ester is unique due to its pentafluorophenyl ester group, which provides greater stability and reactivity compared to other ester groups. This makes it particularly suitable for applications requiring high efficiency and specificity in amide bond formation.
Eigenschaften
IUPAC Name |
(2,3,4,5,6-pentafluorophenyl) 3-[2-[2-[2-[3-[4-(3,5-dioxohexyl)anilino]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]propanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H34F5NO9/c1-19(37)18-22(38)7-4-20-2-5-21(6-3-20)36-23(39)8-10-41-12-14-43-16-17-44-15-13-42-11-9-24(40)45-30-28(34)26(32)25(31)27(33)29(30)35/h2-3,5-6H,4,7-18H2,1H3,(H,36,39) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJNZZHGXYBSDRO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC(=O)CCC1=CC=C(C=C1)NC(=O)CCOCCOCCOCCOCCC(=O)OC2=C(C(=C(C(=C2F)F)F)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H34F5NO9 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
647.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














